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Compound of Interest

Compound Name: Griselimycin

Cat. No.: B15567579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallographic study

of Griselimycin and its derivatives in complex with the DNA sliding clamp, DnaN.

Griselimycins are potent antitubercular antibiotics that function by inhibiting the interaction

between DnaN and the DNA polymerase III α subunit, thereby disrupting DNA replication.[1][2]

[3] The structural elucidation of this complex is crucial for understanding the mechanism of

action and for the rational design of novel Griselimycin analogs with improved therapeutic

properties.

Overview of the Griselimycin-DnaN Interaction
Griselimycin, a cyclic non-ribosomal peptide, exhibits potent bactericidal activity against

Mycobacterium tuberculosis by targeting DnaN.[3][4] The DNA sliding clamp (DnaN) is a ring-

shaped protein that encircles DNA and acts as a mobile platform for proteins involved in DNA

replication and repair, ensuring the processivity of the DNA polymerase.[2][5] Griselimycin
binds to a hydrophobic pocket on the surface of DnaN, the same site responsible for recruiting

DNA polymerase and other DNA-modifying enzymes.[1][6] This competitive inhibition disrupts

the protein-protein interactions essential for DNA replication, leading to bacterial cell death.[2]

Structural studies have revealed that Griselimycin and its analogs, such as cyclohexyl-

griselimycin (CGM), bind with high affinity to mycobacterial DnaN.[7]
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The following tables summarize the binding affinities of Griselimycin and its analogs to DnaN

from various bacterial species and the crystallographic data for the solved complex structures.

Table 1: Binding Affinities of Griselimycins to DnaN

Compound
Target
Protein

Organism Method
Dissociatio
n Constant
(KD)

Reference

Griselimycin

(GM)
DnaN

Mycobacteriu

m smegmatis
SPR 8.3 x 10-11 M [7]

Griselimycin

(GM)
DnaN

Mycobacteriu

m

tuberculosis

SPR 1.0 x 10-10 M [7]

Cyclohexyl-

griselimycin

(CGM)

DnaN

Mycobacteriu

m

tuberculosis

Not Specified 2.0 x 10-10 M [1]

Griselimycin

(GM)
DnaN

Escherichia

coli
SPR 6.5 x 10-7 M [7]

Mycoplanecin

A
msDnaN Mycoplanecin MST

95.4 ± 58.0

nM
[6]

Mycoplanecin

B
msDnaN Mycoplanecin MST

24.4 ± 11.9

nM
[6]

Griselimycin

(GM)
msDnaN Griselimycin MST 6.5 ± 5.9 nM [6]

SPR: Surface Plasmon Resonance; MST: Microscale Thermophoresis

Table 2: Crystallographic Data for Griselimycin/Analog-DnaN Complexes
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Complex PDB ID
Organism
(DnaN)

Resolution
(Å)

Rwork/Rfre
e

Reference

Griselimycin -

DnaN
Not specified

Mycobacteriu

m smegmatis
2.1 Not specified [7]

Cyclohexyl-

griselimycin -

DnaN

Not specified
Mycobacteriu

m smegmatis
2.3 Not specified [7]

Mycoplanecin

A - DnaN
Not specified

Escherichia

coli
2.12 Not specified [6]

Griselimycin -

DnaN
8CIX

Escherichia

coli
1.76 0.179 / 0.205 [6]

Cyclohexyl-

griselimycin -

DnaN

Not specified
Escherichia

coli
1.50 Not specified [6]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Griselimycin and the general

workflow for the crystallographic studies.
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Caption: Mechanism of action of Griselimycin.
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Caption: Experimental workflow for Griselimycin-DnaN crystallography.

Experimental Protocols
The following are detailed protocols for the key experiments involved in the crystallographic

analysis of the Griselimycin-DnaN complex. These are synthesized from published literature

and general best practices.

DnaN Protein Expression and Purification
This protocol is a generalized procedure for the expression and purification of DnaN from

Mycobacterium smegmatis or Escherichia coli.

Materials:

Expression vector containing the dnaN gene (e.g., pET vector with an N-terminal His-tag).

E. coli expression strain (e.g., BL21(DE3)).

Luria-Bertani (LB) broth and agar plates with appropriate antibiotic.

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL

lysozyme.

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Ni-NTA affinity chromatography column.

Size-exclusion chromatography column (e.g., Superdex 200).

Protocol:
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Transformation: Transform the DnaN expression vector into competent E. coli BL21(DE3)

cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow

overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at

37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Continue to grow the culture for 16-20 hours at 18°C.

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30

minutes. Lyse the cells by sonication on ice.

Clarification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash

the column with Wash Buffer until the A280 returns to baseline. Elute the protein with Elution

Buffer.

Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto a size-

exclusion chromatography column pre-equilibrated with SEC Buffer. Collect fractions

corresponding to the DnaN dimer.

Purity and Concentration: Assess protein purity by SDS-PAGE and determine the

concentration using a spectrophotometer (A280).

Co-crystallization of Griselimycin with DnaN
This protocol describes the setup of crystallization trials for the Griselimycin-DnaN complex

using the hanging drop vapor diffusion method.

Materials:

Purified DnaN protein (10-20 mg/mL in SEC buffer).
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Griselimycin or analog (e.g., CGM) stock solution in DMSO (e.g., 10 mM).

Crystallization screening kits (e.g., Hampton Research, Qiagen).

Crystallization plates (24- or 96-well).

Siliconized cover slips.

Protocol:

Complex Formation: Prepare the Griselimycin-DnaN complex by mixing purified DnaN with

a 2-5 fold molar excess of Griselimycin. Incubate the mixture on ice for at least 1 hour.

Crystallization Setup:

Pipette 500 µL of the reservoir solution from a crystallization screen into a well of the

crystallization plate.

On a siliconized cover slip, mix 1 µL of the Griselimycin-DnaN complex solution with 1 µL

of the reservoir solution.

Invert the cover slip and seal the well.

Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C).

Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to

weeks.

Optimization: Once initial crystals are obtained, optimize the crystallization conditions by

varying the protein and precipitant concentrations, pH, and temperature.

X-ray Diffraction Data Collection
This is a general protocol for collecting X-ray diffraction data from a cryo-cooled crystal.

Materials:

Griselimycin-DnaN complex crystals.
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Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or ethylene

glycol).

Cryo-loops.

Liquid nitrogen.

Synchrotron X-ray source or in-house diffractometer.

Protocol:

Crystal Harvesting: Carefully transfer a single crystal from the crystallization drop into a drop

of cryoprotectant solution using a cryo-loop.

Cryo-cooling: After a brief soak (10-30 seconds), plunge the loop and crystal into liquid

nitrogen to flash-cool it.

Data Collection: Mount the cryo-cooled crystal on the goniometer of the diffractometer in the

cryo-stream.

Diffraction Screening: Collect a few initial diffraction images to assess the crystal quality and

determine the optimal data collection strategy.

Full Data Set Collection: Collect a complete diffraction data set by rotating the crystal in the

X-ray beam.

Structure Determination and Refinement
This protocol outlines the computational steps to solve and refine the crystal structure.

Software:

Data processing software (e.g., XDS, MOSFLM, or HKL2000).

Structure solution software (e.g., PHASER for molecular replacement).

Model building software (e.g., Coot).

Structure refinement software (e.g., PHENIX or REFMAC5).[8][9][10][11][12]
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Protocol:

Data Processing: Process the raw diffraction images to integrate the reflection intensities and

scale the data.

Phase Determination: Solve the phase problem using molecular replacement with a known

structure of DnaN as a search model.

Model Building: Build an initial model of the Griselimycin-DnaN complex into the electron

density map using Coot. The ligand can be placed into the difference density (Fo-Fc).

Refinement: Refine the atomic coordinates, B-factors, and other parameters against the

experimental data using PHENIX or REFMAC5.[8][9][10][11][12] This process is iterative and

interspersed with manual model rebuilding in Coot.

Validation: Validate the final refined structure using tools like MolProbity to check for

geometric and stereochemical quality.

Deposition: Deposit the final coordinates and structure factors into the Protein Data Bank

(PDB).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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